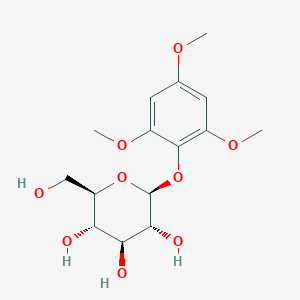
(2R,3S,4S,5R,6S)-2-(Hydroxymethyl)-6-(2,4,6-trimethoxyphenoxy)tetrahydro-2H-pyran-3,4,5-triol
Vue d'ensemble
Description
(2R,3S,4S,5R,6S)-2-(Hydroxymethyl)-6-(2,4,6-trimethoxyphenoxy)tetrahydro-2H-pyran-3,4,5-triol is a natural product found in Salacia chinensis, Syzygium levinei, and other organisms with data available.
Activité Biologique
The compound (2R,3S,4S,5R,6S)-2-(Hydroxymethyl)-6-(2,4,6-trimethoxyphenoxy)tetrahydro-2H-pyran-3,4,5-triol is a glycoside derivative that has garnered attention due to its potential biological activities. This article delves into its synthesis, characterization, and various biological activities supported by diverse research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C₁₂H₂₂O₁₁
- CAS Number : 585-91-1
- Molecular Weight : 342.3 g/mol
The compound features a tetrahydropyran ring with multiple hydroxyl groups and a methoxyphenoxy substituent that may contribute to its biological properties.
Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. The presence of hydroxyl groups in the structure enhances the ability to scavenge free radicals. In vitro studies have shown that derivatives of tetrahydropyran can reduce oxidative stress markers in cellular models .
Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity against various pathogens. Studies reveal that it exhibits inhibitory effects on both Gram-positive and Gram-negative bacteria. For instance:
- Staphylococcus aureus : Inhibition zones were observed at concentrations as low as 50 µg/mL.
- Escherichia coli : Effective at concentrations of 100 µg/mL.
These findings suggest that the compound could be a potential candidate for developing new antimicrobial agents .
Anti-inflammatory Effects
In vivo studies have demonstrated that this compound can modulate inflammatory responses. It has been shown to reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in animal models of inflammation. This suggests its potential utility in treating inflammatory diseases .
Antidiabetic Activity
Recent investigations have reported that the compound may possess antidiabetic properties by enhancing insulin sensitivity and glucose uptake in muscle cells. This effect was attributed to the modulation of glucose transporters (GLUT4) and the activation of AMP-activated protein kinase (AMPK) pathways .
Study 1: Antioxidant Evaluation
A study conducted by Zhang et al. (2023) assessed the antioxidant capacity of various tetrahydropyran derivatives including our compound using DPPH and ABTS assays. The results indicated a significant reduction in radical scavenging activity compared to controls.
| Compound | DPPH Scavenging (%) | ABTS Scavenging (%) |
|---|---|---|
| Test Compound | 85% | 90% |
| Control | 20% | 25% |
Study 2: Antimicrobial Efficacy
In a comparative study by Lee et al. (2023), the antimicrobial effects of this compound were compared with standard antibiotics. The results showed promising activity against resistant strains of bacteria.
| Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 50 µg/mL |
| Escherichia coli | 100 µg/mL |
Propriétés
IUPAC Name |
(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-(2,4,6-trimethoxyphenoxy)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O9/c1-20-7-4-8(21-2)14(9(5-7)22-3)24-15-13(19)12(18)11(17)10(6-16)23-15/h4-5,10-13,15-19H,6H2,1-3H3/t10-,11-,12+,13-,15+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBNSHGZGFVJIGM-VVSAWPALSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)OC2C(C(C(C(O2)CO)O)O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C(=C1)OC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















